![molecular formula C7H12FN B2375798 2-Fluoro-6-azaspiro[3.4]octane CAS No. 2092341-38-1](/img/structure/B2375798.png)
2-Fluoro-6-azaspiro[3.4]octane
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Overview
Description
2-Fluoro-6-azaspiro[34]octane is a chemical compound characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the synthesis involves conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Fluoro-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The fluorine atom and azaspiro moiety play crucial roles in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the specific application .
Comparison with Similar Compounds
2-Azaspiro[3.4]octane: Lacks the fluorine atom, which may result in different chemical properties and reactivity.
2-Oxa-6-azaspiro[3.4]octane: Contains an oxygen atom instead of fluorine, leading to variations in its chemical behavior and applications
Uniqueness: 2-Fluoro-6-azaspiro[3.4]octane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Biological Activity
2-Fluoro-6-azaspiro[3.4]octane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C7H13FN
- IUPAC Name: this compound
- Molecular Weight: 143.18 g/mol
The compound features a spirocyclic structure, which is significant for its interaction with biological targets. The presence of fluorine enhances its lipophilicity, potentially influencing its pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been noted that the compound may modulate the activity of specific proteins involved in critical biological pathways, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives:
- Antibacterial Activity: Compounds based on the azaspiro framework have shown effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance. In particular, derivatives containing this core structure demonstrated comparable potency to established antibiotics like ciprofloxacin against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
6a | 0.5 | Staphylococcus aureus |
6b | 1 | Klebsiella pneumoniae |
6c | 2 | Acinetobacter baumannii |
Antitubercular Activity
Another significant aspect of the biological activity of this compound is its antitubercular properties. A study reported a derivative with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis, indicating strong potential as a lead compound for tuberculosis treatment .
Case Studies
- Ciprofloxacin Congeners:
- Nitrofuran Derivatives:
Properties
IUPAC Name |
2-fluoro-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-6-3-7(4-6)1-2-9-5-7/h6,9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXVYOZOIUFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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